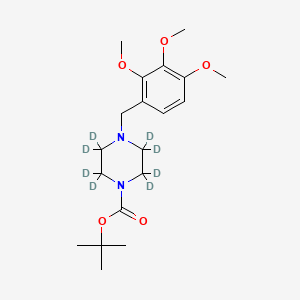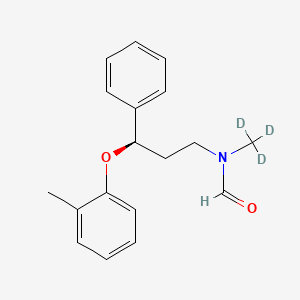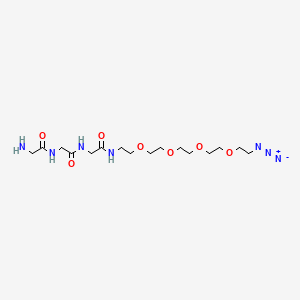![molecular formula C30H32N4O5 B12412075 N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)
N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethyl Rhodamine: is a fluorescent reagent widely used in scientific research. It is known for its ability to label proteins with defined orientations of a fluorophore, making it a valuable tool in various biochemical and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethyl Rhodamine typically involves the reaction of rhodamine derivatives with acetamidoethyl groups. The process includes several steps:
Starting Material: Rhodamine derivative.
Reaction with Acetamidoethyl Groups: The rhodamine derivative is reacted with acetamidoethyl groups under controlled conditions to form the desired compound.
Purification: The product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethyl Rhodamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under optimized conditions.
Purification: Industrial-scale purification techniques, such as large-scale chromatography, are employed.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethyl Rhodamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized rhodamine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethyl Rhodamine has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in labeling proteins and nucleic acids for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethyl Rhodamine involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. The compound’s fluorescent properties allow it to emit light upon excitation, making it useful for imaging and detection purposes. The molecular targets and pathways involved depend on the specific application and experimental conditions .
Comparison with Similar Compounds
Rhodamine B: Another rhodamine derivative used as a fluorescent dye.
Rhodamine 6G: Known for its high fluorescence quantum yield and used in various applications.
Tetramethylrhodamine: A rhodamine derivative with similar fluorescent properties.
Uniqueness: N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethyl Rhodamine is unique due to its specific acetamidoethyl groups, which provide distinct binding properties and fluorescent characteristics. This makes it particularly useful for labeling proteins with defined orientations, a feature not commonly found in other rhodamine derivatives .
Properties
Molecular Formula |
C30H32N4O5 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
N-[2-[[6'-[2-acetamidoethyl(methyl)amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-methylamino]ethyl]acetamide |
InChI |
InChI=1S/C30H32N4O5/c1-19(35)31-13-15-33(3)21-9-11-25-27(17-21)38-28-18-22(34(4)16-14-32-20(2)36)10-12-26(28)30(25)24-8-6-5-7-23(24)29(37)39-30/h5-12,17-18H,13-16H2,1-4H3,(H,31,35)(H,32,36) |
InChI Key |
OXTAXJOWPAKGNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)CCNC(=O)C)C5=CC=CC=C5C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


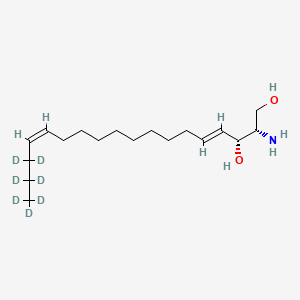
![[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13S)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12412009.png)

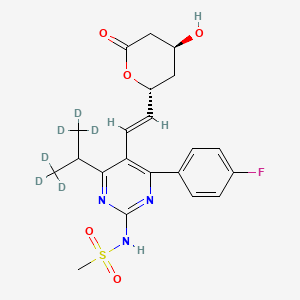
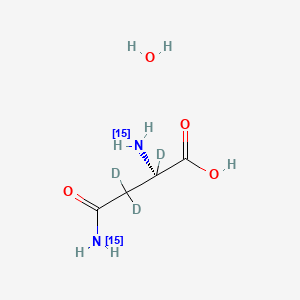
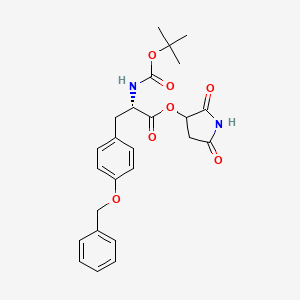

![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
